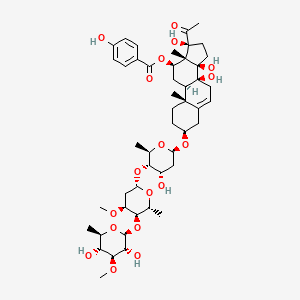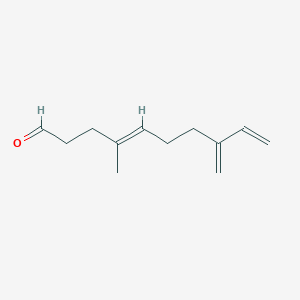
(E)-4-Methyl-8-methylenedeca-4,9-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-Methyl-8-methylene-4,9-decadienal is an organic compound with a unique structure characterized by a conjugated diene system and an aldehyde functional group. This compound is known for its distinctive aroma and is often found in essential oils and natural extracts. It plays a significant role in the flavor and fragrance industry due to its pleasant scent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-Methyl-8-methylene-4,9-decadienal typically involves the use of starting materials such as alkenes and aldehydes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of (4E)-4-Methyl-8-methylene-4,9-decadienal may involve large-scale chemical processes that ensure high yield and purity. Catalytic processes, such as those involving transition metal catalysts, can be employed to enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and chromatography are used to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
(4E)-4-Methyl-8-methylene-4,9-decadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The conjugated diene system allows for electrophilic addition reactions, where reagents like halogens (e.g., bromine) can add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Formation of 4-Methyl-8-methylene-4,9-decadienoic acid.
Reduction: Formation of 4-Methyl-8-methylene-4,9-decadienol.
Substitution: Formation of dibromo derivatives.
科学研究应用
(4E)-4-Methyl-8-methylene-4,9-decadienal has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart a pleasant aroma to products.
作用机制
The mechanism by which (4E)-4-Methyl-8-methylene-4,9-decadienal exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. Additionally, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
相似化合物的比较
Similar Compounds
(E)-2-Decenal: Another aldehyde with a similar structure but differing in the position of the double bonds.
(E)-2-Nonenal: A shorter-chain aldehyde with a similar conjugated system.
Uniqueness
(4E)-4-Methyl-8-methylene-4,9-decadienal is unique due to its specific double bond configuration and the presence of a methyl group, which contribute to its distinct aroma and reactivity. This makes it particularly valuable in applications where a specific scent profile is desired.
属性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
(4E)-4-methyl-8-methylidenedeca-4,9-dienal |
InChI |
InChI=1S/C12H18O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,10H,1-2,5-7,9H2,3H3/b12-8+ |
InChI 键 |
KXAIVACSXVMJTH-XYOKQWHBSA-N |
手性 SMILES |
C/C(=C\CCC(=C)C=C)/CCC=O |
规范 SMILES |
CC(=CCCC(=C)C=C)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


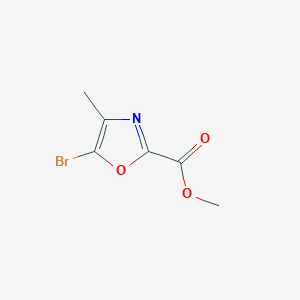

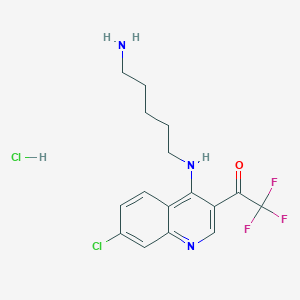
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

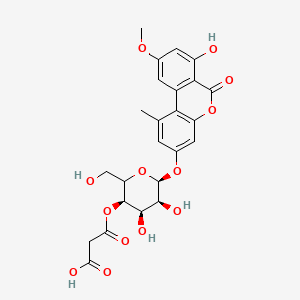
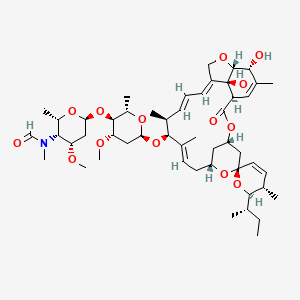
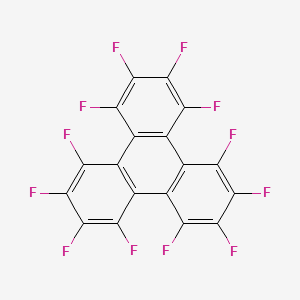
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
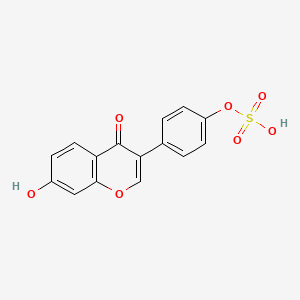
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
